1-Fluoro-4-phenyl-2-butanone
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Overview
Description
1-Fluoro-4-phenyl-2-butanone is an organic compound characterized by the presence of a fluorine atom, a phenyl group, and a butanone structure
Preparation Methods
The synthesis of 1-Fluoro-4-phenyl-2-butanone can be achieved through several routes. One common method involves the addition of benzyl bromide to a deprotonated precursor, followed by workup to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-phenyl-2-butanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-Fluoro-4-phenyl-2-butanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-Fluoro-4-phenyl-2-butanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Fluoro-4-phenyl-2-butanone can be compared with similar compounds such as:
4-Phenyl-2-butanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-Phenyl-2-butanone: Similar structure but without the fluorine substitution, leading to variations in its applications and effects
Properties
CAS No. |
772-67-8 |
---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-fluoro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11FO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
UZHUCKRPDJKLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CF |
Origin of Product |
United States |
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